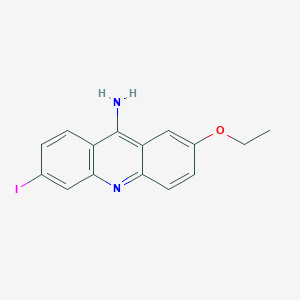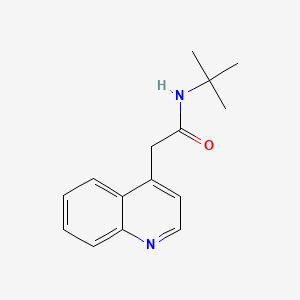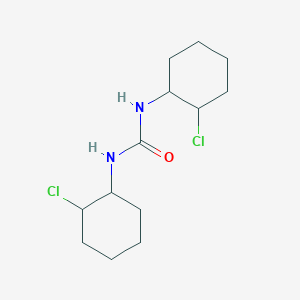
1,3-Bis(2-chlorocyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-chlorocyclohexyl)urea is a chemical compound with the molecular formula C₁₃H₂₂Cl₂N₂O and a molecular weight of 293.233 g/mol It is characterized by the presence of two chlorocyclohexyl groups attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chlorocyclohexyl)urea typically involves the reaction of 2-chlorocyclohexylamine with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2-chlorocyclohexylamine to yield the desired urea derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-chlorocyclohexyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the chlorocyclohexyl groups can be substituted with other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted urea derivatives with different functional groups.
Hydrolysis: 2-chlorocyclohexylamine and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-chlorocyclohexyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-chlorocyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-chlorocyclohexyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1,3-Bis(2-bromocyclohexyl)urea: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(2-chlorocyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cyclohexyl.
Uniqueness
1,3-Bis(2-chlorocyclohexyl)urea is unique due to the presence of chlorocyclohexyl groups, which impart specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
13908-82-2 |
|---|---|
Molekularformel |
C13H22Cl2N2O |
Molekulargewicht |
293.23 g/mol |
IUPAC-Name |
1,3-bis(2-chlorocyclohexyl)urea |
InChI |
InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18) |
InChI-Schlüssel |
HEBOXYNUDXBKBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


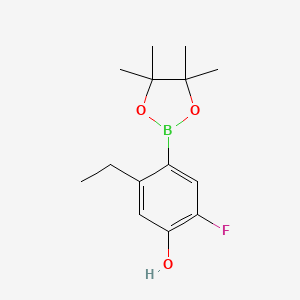
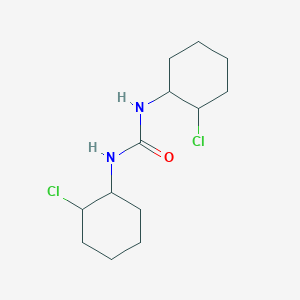
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
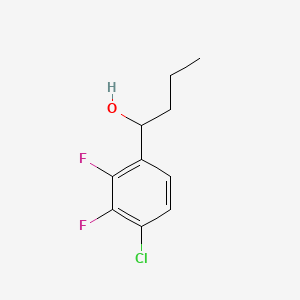
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)


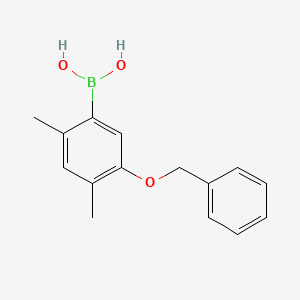

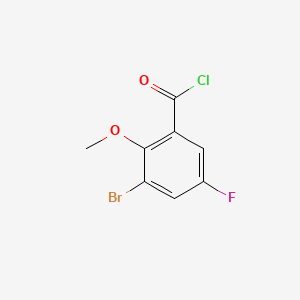
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
